molecular formula C20H14ClNO7 B2437462 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate CAS No. 317327-61-0

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Cat. No.: B2437462
CAS No.: 317327-61-0
M. Wt: 415.78
InChI Key: RPBYZYXONZKHKT-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a synthetic organic compound of significant interest in advanced materials science and medicinal chemistry research. This molecule is a sophisticated hybrid structure incorporating a benzene-1,4-dicarboxylate core, similar to other studied terephthalate derivatives , which is linked to a 6-chloro-2H-chromene-2-one unit. Chromene-based structures are recognized as valuable scaffolds in various research fields . The integration of these moeties via an amide linkage creates a multifunctional reagent with potential applications in the development of novel pharmaceutical candidates and organic electronic materials. Researchers are investigating this compound as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential utility as a building block for fluorescent probes, polymers with specific optical properties, or as a precursor in the development of enzyme inhibitors. The presence of the carboxylic ester, amide, and lactone functional groups provides multiple sites for further chemical modification, enabling extensive structure-activity relationship (SAR) studies and material property optimization. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

dimethyl 2-[(6-chloro-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO7/c1-27-18(24)10-3-5-13(19(25)28-2)15(9-10)22-17(23)14-8-11-7-12(21)4-6-16(11)29-20(14)26/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYZYXONZKHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Dimethyl Acetylenedicarboxylate (DMAD)

A high-yielding route to the chromene scaffold employs DMAD in a Knoevenagel condensation with 6-chloro-2-hydroxybenzaldehyde. The reaction proceeds under mild conditions:

  • Reagents : 6-Chloro-2-hydroxybenzaldehyde, DMAD, piperidine (catalyst), methanol.
  • Conditions : Stirring at room temperature for 24 hours.
  • Mechanism : DMAD reacts with the aldehyde group, forming a conjugated enone intermediate that undergoes cyclization to yield methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate.
  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at 60°C for 4 hours.

Yield :

  • Cyclocondensation: 85–90%.
  • Hydrolysis: 95%.

Alternative Synthesis via Coumarin Derivatives

6-Chlorocoumarin (6-chloro-2-oxo-2H-chromene) can be functionalized at position 3 via carboxylation. However, this method is less efficient due to regioselectivity challenges.

Preparation of Dimethyl 2-Aminobenzene-1,4-dicarboxylate

Catalytic Hydrogenation of Dimethyl 2-Nitrobenzene-1,4-dicarboxylate

The nitro-to-amine reduction is achieved via catalytic hydrogenation, as detailed in patent CN106045868A:

  • Substrate : Dimethyl 2-nitroterephthalate.
  • Catalyst : 5% Palladium on carbon (Pd/C).
  • Conditions :
    • Solvent: Ethanol/water (4:1).
    • Pressure: 3 atm H₂.
    • Temperature: 50°C.
    • Duration: 6 hours.
  • Workup : Filtration to remove the catalyst, followed by solvent evaporation and recrystallization from ethanol.

Yield : 92–95%.

Amide Bond Formation

Activation of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

  • Reagents : SOCl₂, catalytic DMF.
  • Conditions : Reflux at 70°C for 2 hours.
  • Isolation : Excess SOCl₂ is removed under vacuum to yield 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride.

Coupling with Dimethyl 2-Aminobenzene-1,4-dicarboxylate

The acid chloride reacts with the amine under Schotten-Baumann conditions:

  • Reagents :
    • 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride.
    • Dimethyl 2-aminobenzene-1,4-dicarboxylate.
    • Triethylamine (base), dichloromethane (solvent).
  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
  • Workup : Washing with dilute HCl, water, and brine. Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 75–80%.

Optimization and Mechanistic Insights

Chromene Synthesis

The DMAD-mediated cyclocondensation is favored over coumarin derivatization due to superior regiocontrol and scalability. Side products, such as open-chain diesters, are minimized by maintaining stoichiometric ratios.

Hydrogenation Efficiency

The Pd/C catalyst exhibits high selectivity for nitro reduction without affecting ester groups. Raney nickel alternatives require higher pressures (10 atm) but offer cost advantages.

Coupling Agent Comparison

While EDCl/HOBt and DCC are viable, the acid chloride method avoids racemization and simplifies purification.

Comparative Analysis of Methodologies

Step Method Yield (%) Key Advantage
Chromene synthesis DMAD cyclocondensation 85–90 High regioselectivity
Benzene amine synthesis Catalytic hydrogenation 92–95 Mild conditions
Amide coupling Schotten-Baumann acylation 75–80 No coupling agents required

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive sites:

  • Keto group (2-oxo) in the chromene moiety

  • Amide group (3-amido) linking the chromene to the benzene ring

  • Chlorine atom (6-chloro) on the chromene ring

  • Ester groups (1,4-dimethyl) on the benzene ring

These functional groups enable diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The keto group at the 2-position of the chromene ring participates in oxidation. Under strong oxidizing conditions, it can form more oxidized derivatives. While specific products are not detailed in available literature, general oxidation pathways for keto groups include:

  • Formation of carboxylic acids or ketones depending on the oxidant strength.

  • Reagents : Potassium permanganate (KMnO₄), chromium-based oxidants.

  • Conditions : Aqueous acidic or neutral media, elevated temperatures.

Reduction Reactions

The amide group undergoes reduction to form a primary amine. This reaction is typically catalyzed by strong reducing agents:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in ether solvents (e.g., THF).

  • Product : Corresponding amine derivative (6-chloro-2-oxo-2H-chromene-3-amine).

  • Mechanism : Hydride attack on the carbonyl carbon, cleaving the amide bond.

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the chromene ring is susceptible to nucleophilic displacement:

  • Nucleophiles : Alcohols, thiols, amines, or halides (e.g., NH₃, HO⁻, SH⁻).

  • Conditions : Polar aprotic solvents (DMF, DMSO), bases (K₂CO₃, NaOH), and elevated temperatures.

  • Product : Substituted chromene derivatives (e.g., 6-alkoxy or 6-thio derivatives) .

Experimental Conditions and Reagents

Reaction TypeReagents/ConditionsSolvents/CatalystsKey Features
Oxidation KMnO₄, HNO₃, or CrO₃Aqueous acidic mediaForms oxidized derivatives
Reduction LiAlH₄THF, Et₂OConverts amide to amine
Substitution NH₃, HO⁻, SH⁻; K₂CO₃, NaOHDMF, DMSO, EtOHReplaces Cl with nucleophile

Mechanistic Insights

  • Amide Reduction : The LiAlH₄-mediated reduction proceeds via hydride attack on the carbonyl carbon, followed by cleavage of the C-N bond to release ammonia.

  • Substitution : The chloro group’s electrophilicity facilitates nucleophilic attack, particularly under basic conditions. Steric hindrance from adjacent groups may influence regioselectivity .

Antimicrobial Activity Correlation

While the focus is on chemical reactivity, structural features like the chloro and keto groups are common in biologically active chromene derivatives. These groups may enhance interactions with microbial targets, though specific activity data for this compound are not provided in the literature .

Scientific Research Applications

The compound 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its synthesis, biological activities, and potential applications, supported by comprehensive data and case studies.

Example Synthetic Route

  • Formation of Chromene Core : The chromene structure can be synthesized via cyclization reactions involving phenolic compounds and carbonyl sources.
  • Amide Formation : The introduction of the amido group can be achieved through coupling reactions with appropriate amines under acidic or basic conditions.
  • Final Esterification : The dicarboxylic acid moieties can be esterified using alcohols in the presence of acid catalysts.

Anticancer Activity

Several studies have indicated that compounds containing chromene structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in tumor progression.

  • Case Study : A recent investigation demonstrated that derivatives similar to 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate showed promising results against various cancer cell lines, inhibiting proliferation and inducing apoptosis through mechanisms involving oxidative stress .

Antimicrobial Properties

Chromene derivatives have also been evaluated for their antimicrobial activities against a range of pathogens, including bacteria and fungi.

  • Research Findings : In vitro studies revealed that certain derivatives exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes linked to metabolic disorders.

  • Example : Research has shown that similar compounds can inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in managing diabetes and Alzheimer's disease .
Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AnticancerVarious Cancer Cell Lines10 - 50
AntimicrobialStaphylococcus aureus15
Enzyme Inhibitionα-glucosidase20

Synthesis Overview

StepReaction TypeKey Reagents
Chromene FormationCyclizationPhenolic compound + Carbonyl source
Amide CouplingCoupling ReactionAmine + Acidic/Basic conditions
EsterificationEsterificationAlcohol + Acid catalyst

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is unique due to the presence of both the chromene and benzene-1,4-dicarboxylate moieties, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to other similar compounds .

Biological Activity

1,4-Dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, analyzing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C17H16ClNO5C_{17}H_{16}ClNO_5, and it features both amido and dicarboxylate functionalities that are essential for its interaction with biological targets.

The biological activity of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate primarily arises from its ability to interact with specific enzymes and receptors within cells. The following mechanisms have been identified:

  • Inhibition of Carbonic Anhydrases (CAs) : Recent studies indicate that derivatives of chromene can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII. These enzymes play a crucial role in tumor physiology by regulating pH and promoting tumor growth under hypoxic conditions .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Data

Activity Target IC50/Ki Values Reference
Inhibition of CA IXTumor-associated carbonic anhydrase IXKi = 0.53 µM
Inhibition of CA XIITumor-associated carbonic anhydrase XIIKi = 0.47 µM
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 μg/mL
Antibacterial ActivityEscherichia coliMIC = 12.5 μg/mL

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of chromene derivatives, including 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate. The results showed a significant reduction in tumor cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound demonstrated potent inhibition against both gram-positive and gram-negative bacteria. The study evaluated the minimum inhibitory concentrations (MICs) against various pathogens and found that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate?

  • Methodological Answer : Multi-step synthesis typically involves coupling 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with a benzene-1,4-dicarboxylate precursor. Critical parameters include:

  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions .
  • Solvent selection : Use anhydrous DMF or THF to enhance nucleophilicity in acylation steps .
  • Catalyst optimization : Employ HOBt/DCC or EDC·HCl for efficient coupling .
    • Yield Improvement : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Methods :

  • 1H/13C NMR : Assign peaks for the chromene carbonyl (δ ~160–165 ppm), methyl esters (δ ~3.8–4.0 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ 475.09 vs. observed 475.08) to confirm purity .
  • FT-IR : Identify amide N–H (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .

Q. How can researchers determine solubility profiles for in vitro assays?

  • Protocol :

  • Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers at concentrations >10 µM .
  • LogP Estimation : Use HPLC retention times with a C18 column to approximate hydrophobicity .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s stability in coordination complexes?

  • Experimental Design :

  • Crystallography : Co-crystallize with metals (e.g., Bi³+ or Zn²+) and analyze via single-crystal X-ray diffraction to map coordination sites (e.g., carboxylate O donors) .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., decomposition >250°C) to assess ligand-metal bond strength .
    • Contradiction Note : Residual water in solvents may compete for coordination sites, requiring strict anhydrous conditions during synthesis .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or missing signals)?

  • Troubleshooting :

  • Variable Temperature NMR : Probe dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C vs. −40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .
  • Deuterium Exchange : Identify exchangeable protons (e.g., amide NH) by treating with D2O .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., chromene carbonyl) .
  • MD Simulations : Simulate solvation in water/DMSO mixtures to predict hydrolysis rates of ester groups .
    • Validation : Compare computed IR spectra with experimental data to refine force fields .

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